prop-2-en-1-yl {[3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate
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Overview
Description
Prop-2-en-1-yl {[3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a bromophenyl group, a chromen-2-one core, and an acetate ester linkage. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-en-1-yl {[3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via the condensation of 4-methyl-2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Bromination: The chromen-2-one derivative is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromophenyl group.
Esterification: The final step involves the esterification of the brominated chromen-2-one with prop-2-en-1-yl acetate in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is also common to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl {[3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles such as amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ammonia or thiol in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Prop-2-en-1-yl {[3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a neuroprotective agent against Alzheimer’s disease due to its ability to inhibit monoamine oxidase and acetylcholinesterase.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: It is used in studies investigating the anti-inflammatory and anti-cancer properties of chromen-2-one derivatives.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of prop-2-en-1-yl {[3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate involves its interaction with specific molecular targets:
Monoamine Oxidase Inhibition: The compound inhibits monoamine oxidase by binding to its active site, preventing the breakdown of neurotransmitters such as dopamine and serotonin.
Acetylcholinesterase Inhibition: It also inhibits acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer’s disease.
Anti-inflammatory Pathways: The compound modulates the expression of pro-inflammatory genes and proteins, reducing inflammation and oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4-Bromophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one: Another compound with a bromophenyl group and a prop-2-en-1-one moiety, known for its neuroprotective properties.
(E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: A compound with anti-inflammatory and neuroprotective effects, similar in structure but with different functional groups.
Uniqueness
Prop-2-en-1-yl {[3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate is unique due to its combination of a chromen-2-one core with a bromophenyl group and an acetate ester linkage. This unique structure imparts specific biological activities and chemical reactivity that are not observed in other similar compounds.
Properties
Molecular Formula |
C21H17BrO5 |
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Molecular Weight |
429.3 g/mol |
IUPAC Name |
prop-2-enyl 2-[3-(4-bromophenyl)-4-methyl-2-oxochromen-6-yl]oxyacetate |
InChI |
InChI=1S/C21H17BrO5/c1-3-10-25-19(23)12-26-16-8-9-18-17(11-16)13(2)20(21(24)27-18)14-4-6-15(22)7-5-14/h3-9,11H,1,10,12H2,2H3 |
InChI Key |
BNKJGYIRHIZFIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OCC(=O)OCC=C)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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